N,N-di(butan-2-yl)-2,5-dichlorobenzamide
Description
N,N-Di(butan-2-yl)-2,5-dichlorobenzamide is a benzamide derivative characterized by a 2,5-dichlorinated benzene ring substituted with two branched butan-2-yl groups on the nitrogen atom. The chlorine atoms at the 2- and 5-positions of the aromatic ring likely enhance electronic effects (e.g., electron withdrawal), influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
N,N-di(butan-2-yl)-2,5-dichlorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2NO/c1-5-10(3)18(11(4)6-2)15(19)13-9-12(16)7-8-14(13)17/h7-11H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIKSOZXPGVYRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(C(C)CC)C(=O)C1=C(C=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-di(butan-2-yl)-2,5-dichlorobenzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with butan-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat management. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N,N-di(butan-2-yl)-2,5-dichlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the benzene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N,N-di(butan-2-yl)-2,5-dichlorobenzamide has several scientific research applications:
Chemistry: Used as an antioxidant in the stabilization of oils and fluids.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used as a polymerization inhibitor in the production of various vinyl monomers such as acrylates.
Mechanism of Action
The mechanism of action of N,N-di(butan-2-yl)-2,5-dichlorobenzamide involves its interaction with free radicals. The compound acts as a free radical scavenger, neutralizing reactive oxygen species and preventing oxidative degradation of materials. It targets molecular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
N-(1H-Benzo[d]imidazol-2-yl)-2,5-dichlorobenzamide (Compound 19)
This compound () shares the 2,5-dichlorobenzamide core but substitutes the nitrogen with a benzimidazole group. Key differences include:
- Spectral Data : The ¹H NMR spectrum shows aromatic protons at δ 7.16–7.84 ppm, distinct from aliphatic butan-2-yl signals (~0.8–1.5 ppm for methyl and methylene groups).
- Molecular Weight : Higher (306.0 g/mol) compared to N,N-di(butan-2-yl)-2,5-dichlorobenzamide (estimated ~300–320 g/mol) due to the benzimidazole group .
N,N′-(1,4-Phenylene)bis(2,5-dichlorobenzamide) (BD00818532)
This dimeric benzamide () features two 2,5-dichlorobenzamide units linked via a phenylene group. Key contrasts include:
- Applications: Dimeric benzamides are often used in polymer chemistry or as ligands, whereas monomeric analogs like this compound may prioritize solubility for pharmaceutical formulations .
N-(Allylcarbamothioyl)-3,4-dichlorobenzamide (BATU-04)
Though differing in chlorine positions (3,4 vs. 2,5), this compound () highlights substituent-dependent bioactivity. The allyl thiourea group enables cytotoxicity in breast cancer cells (IC₅₀ values via MTT assay), suggesting that nitrogen substituents critically modulate pharmacological profiles .
Data Table: Key Properties of Selected Benzamide Derivatives
*Estimated properties due to lack of direct experimental data.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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